1,2,2-Trichloropropane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

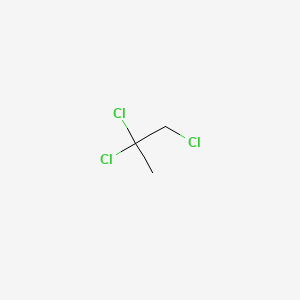

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,2-trichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-3(5,6)2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIIXVPKQATIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062890 | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3175-23-3 | |

| Record name | 1,2,2-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3175-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trichloropropane is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. While its isomer, 1,2,3-trichloropropane, has been more extensively studied due to its prevalence as an environmental contaminant, this compound possesses unique chemical characteristics that warrant detailed examination. This guide provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on data relevant to research and development.

Chemical Structure and Identification

The structure of this compound is characterized by a propane (B168953) backbone with three chlorine atoms, two of which are attached to the central carbon atom.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3175-23-3[1] |

| Molecular Formula | C₃H₅Cl₃[1] |

| SMILES | CC(CCl)(Cl)Cl[1] |

| InChI Key | DAIIXVPKQATIMF-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 147.43 g/mol | PubChem |

| Density | 1.3145 g/cm³ at 20 °C | ECHEMI |

| Boiling Point | 124 °C | ECHEMI |

| Melting Point | -36.84 °C (estimate) | ECHEMI |

| Refractive Index | 1.4609 | ECHEMI |

| Solubility | Insoluble in water | CymitQuimica |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two singlets, corresponding to the methyl protons (CH₃) and the methylene (B1212753) protons (CH₂Cl)[2]. Due to the absence of adjacent protons, no splitting is anticipated.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct peaks for the three carbon environments: the methyl carbon (CH₃), the dichlorinated quaternary carbon (CCl₂), and the monochlorinated methylene carbon (CH₂Cl)[2].

A generic experimental protocol for obtaining NMR spectra is as follows:

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of approximately 0.6 mL.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Employ a sufficient number of scans for clear signal detection.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching and bending, and C-Cl stretching vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to their corresponding molecular vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and confirmation of the molecular weight. Electron ionization (EI) is a common technique for this purpose.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable range to detect the molecular ion and expected fragments (e.g., m/z 35-200).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.

Chemical Reactivity

This compound, as a halogenated alkane, is susceptible to nucleophilic substitution and elimination reactions.

Dehydrochlorination

In the presence of a strong base, this compound can undergo dehydrochlorination (an elimination reaction) to form chlorinated propenes. The likely major product of a single dehydrochlorination event is 2,3-dichloro-1-propene.

Proposed Reaction Mechanism: Dehydrochlorination

Caption: Proposed E2 dehydrochlorination of this compound.

Experimental Protocol: Dehydrochlorination (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., ethanol).

-

Reagent Addition: Slowly add a solution of a strong base, such as sodium hydroxide (B78521) in ethanol, to the flask.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Workup: After the reaction is complete, cool the mixture, neutralize any excess base, and extract the product with an organic solvent.

-

Purification: Purify the product by distillation or column chromatography.

Synthesis

A potential synthetic route to this compound involves the free-radical chlorination of 1,2-dichloropropane. However, this reaction may lead to a mixture of chlorinated products, requiring purification.

Safety and Toxicology

This compound is considered a hazardous substance. While specific toxicological data for this isomer is limited, it is prudent to handle it with the same precautions as other chlorinated hydrocarbons. Many chlorinated alkanes are known or suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system upon exposure.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample containing this compound.

Caption: A generalized workflow for the analysis of this compound.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and analytical considerations for this compound. While detailed experimental protocols for its synthesis and reactions are not as prevalent as for its 1,2,3-isomer, the information provided herein, based on available data and general chemical principles, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific reactivity and biological activity of this compound is warranted.

References

Synthesis of 1,2,2-Trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2,2-trichloropropane, a chlorinated alkane of interest in specialized chemical synthesis. This document outlines the primary synthetic pathway, including a detailed experimental protocol, reaction mechanism, and methods for purification and characterization.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. While not as extensively studied or commercially significant as its isomer, 1,2,3-trichloropropane, it serves as a potential intermediate in the synthesis of more complex molecules. The strategic placement of chlorine atoms on the propane (B168953) backbone offers unique reactivity for subsequent functionalization. This guide focuses on the most direct and plausible laboratory-scale synthesis of this compound.

Primary Synthesis Pathway: Free-Radical Chlorination of 2,2-Dichloropropane (B165471)

The most direct route to this compound is the free-radical chlorination of 2,2-dichloropropane. This reaction proceeds via a chain mechanism initiated by ultraviolet (UV) light or a chemical radical initiator.

Reaction Principle

The reaction involves the substitution of a hydrogen atom on the 2,2-dichloropropane molecule with a chlorine atom. The process is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then abstract a hydrogen atom from 2,2-dichloropropane, generating a dichloropropyl radical. This radical, in turn, reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, thus propagating the chain reaction.

Selectivity

In the free-radical chlorination of alkanes and their derivatives, the reactivity of C-H bonds follows the general trend: tertiary > secondary > primary. In the case of 2,2-dichloropropane, only primary hydrogens are available for abstraction. Therefore, the primary product of monochlorination is this compound. However, over-chlorination can occur, leading to the formation of tetrachlorinated and more highly chlorinated propanes. To favor the formation of the desired monochlorinated product, it is common to use a high concentration of the alkane relative to chlorine and to control the reaction time.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via photochlorination of 2,2-dichloropropane. This protocol is based on general procedures for free-radical chlorination of alkanes.

3.1. Materials and Equipment

-

2,2-Dichloropropane (reactant)

-

Chlorine gas (reactant)

-

Nitrogen gas (for inerting)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Quartz reaction vessel with a gas inlet, a condenser, and a thermometer

-

UV lamp (e.g., mercury vapor lamp)

-

Gas flow meter

-

Cold trap

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

NMR spectrometer for analysis

3.2. Procedure

-

Reaction Setup: Assemble the quartz reaction vessel with the condenser, gas inlet, and thermometer. Place a magnetic stir bar in the vessel. The outlet of the condenser should be connected to a cold trap and then a scrub solution (e.g., sodium thiosulfate (B1220275) solution) to neutralize any unreacted chlorine gas. Position the UV lamp to irradiate the reaction vessel.

-

Inerting the System: Purge the entire system with nitrogen gas to remove any oxygen, which can interfere with the radical reaction.

-

Charging the Reactor: Add a measured amount of 2,2-dichloropropane to the reaction vessel.

-

Reaction Initiation: Begin stirring the 2,2-dichloropropane and turn on the UV lamp. Start a slow, controlled flow of chlorine gas into the reaction vessel using a gas flow meter. The reaction is exothermic, and the temperature should be monitored and controlled, typically at a low temperature (e.g., 0-10 °C) to enhance selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by GC-MS to observe the formation of this compound and the consumption of 2,2-dichloropropane.

-

Reaction Quenching: Once the desired conversion is achieved (to minimize polychlorination), stop the flow of chlorine gas and turn off the UV lamp. Purge the system with nitrogen gas to remove any remaining chlorine.

-

Work-up and Purification:

-

Wash the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove any dissolved HCl.

-

Wash with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation to separate this compound from unreacted 2,2-dichloropropane and any polychlorinated byproducts.

-

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃H₅Cl₃ |

| Molecular Weight | 147.43 g/mol |

| CAS Number | 3175-23-3 |

| Boiling Point | 122-124 °C |

| ¹H NMR (CDCl₃) | δ 2.23 (s, 3H), 4.04 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 34.9 (CH₃), 59.8 (CH₂Cl), 84.5 (CCl₂) |

| Major Mass Spec Fragments (m/z) | 111, 113, 75, 77, 49 |

Mandatory Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from 2,2-Dichloropropane.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Free-Radical Chlorination Mechanism

Caption: Mechanism of free-radical chlorination.

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. This experiment must be conducted in a well-ventilated fume hood.

-

Chlorinated hydrocarbons are generally toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

UV radiation is harmful to the eyes and skin. The UV lamp should be properly shielded.

-

The reaction is exothermic and has the potential for runaway temperature. Proper cooling and slow addition of chlorine are essential.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.

Physical properties of 1,2,2-Trichloropropane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,2,2-Trichloropropane, specifically its boiling point and density. The information is presented in a clear and concise format, suitable for professionals in the fields of research, science, and drug development. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow for boiling point determination.

Core Physical Properties

This compound, a halogenated hydrocarbon, possesses distinct physical characteristics that are crucial for its handling, application, and process design in various scientific and industrial settings.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Physical Property | Value | Units | Notes |

| Boiling Point | 123 - 125.1 | °C | At standard atmospheric pressure (760 mmHg). |

| Density | 1.313 - 1.318 | g/cm³ | Typically measured at 20°C. |

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Sample of this compound

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into the small test tube.

-

Capillary Tube Placement: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer and the main body of the test tube should be at the same level.

-

Heating: The thermometer and test tube assembly is then inserted into the Thiele tube, which is filled with mineral oil to a level above the side arm. The apparatus is heated gently and slowly at the bottom of the side arm.[1][2]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density: Volumetric Flask Method

The density of a liquid can be accurately determined using a volumetric flask and a precision balance.

Materials:

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A) with a stopper

-

Analytical balance (accurate to at least 0.001 g)

-

Sample of this compound

-

Pipette

-

Thermometer

Procedure:

-

Mass of Empty Flask: The clean and dry volumetric flask with its stopper is weighed accurately on the analytical balance. This mass is recorded as m₁.

-

Filling the Flask: The volumetric flask is filled with this compound up to the calibration mark. A pipette can be used for the final adjustment to ensure the meniscus is precisely on the mark.

-

Mass of Filled Flask: The filled volumetric flask with its stopper is weighed again on the same analytical balance. This mass is recorded as m₂.

-

Temperature Measurement: The temperature of the liquid is measured and recorded.

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty volumetric flask.

-

m₂ is the mass of the volumetric flask filled with the liquid.

-

V is the calibrated volume of the volumetric flask.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Thiele tube method for determining the boiling point of this compound.

References

An In-depth Technical Guide on 1,2,2-Trichloropropane (CAS Number: 3175-23-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trichloropropane is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. As a member of the chlorinated propane (B168953) series, its chemical and physical properties are of interest in various fields of chemical research and development. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and reactions, spectral data, and toxicological information. It is important to note that while this guide focuses on the 1,2,2-isomer, much of the detailed toxicological and metabolic research has been conducted on the related isomer, 1,2,3-trichloropropane (B165214). Where data for this compound is unavailable, information on analogous compounds is provided for context, with clear distinctions made.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, potential applications, and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl₃ | [1] |

| Molecular Weight | 147.43 g/mol | [1] |

| CAS Number | 3175-23-3 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet | [3] |

| Density | 1.3145 g/cm³ at 20 °C | [1] |

| Boiling Point | 124 °C | [1] |

| Melting Point | -36.84 °C (estimate) | |

| Flash Point | 44.1 °C | [4] |

| Refractive Index | 1.455 - 1.4609 | [4] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.419 | [4] |

Synthesis and Reactions

Synthesis

3.1.1. Proposed Synthesis via Hydrochlorination of 2,2-Dichloropropene

A plausible method for the synthesis of this compound is the electrophilic addition of hydrogen chloride (HCl) to 2,2-dichloropropene. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the chloride will add to the carbon with fewer hydrogen atoms, which in this case is the carbon already bearing two chlorine atoms.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, place a solution of 2,2-dichloropropene in a suitable inert solvent (e.g., dichloromethane).

-

Reaction Execution: Cool the flask in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by taking aliquots at regular intervals.

-

Work-up: Once the reaction is complete (disappearance of the starting material), stop the flow of HCl. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation.

3.1.2. Other Potential Synthetic Routes

-

Free-radical chlorination of 1-chloropropane (B146392) or 2-chloropropane: This method is likely to produce a mixture of isomers, including this compound, and would require careful separation.

-

Reaction of 1,1-dichloroacetone (B129577) with a suitable chlorinating agent: This would involve the conversion of the ketone to the corresponding gem-dichloroalkane.

Chemical Reactions

This compound, as a polychlorinated alkane, can undergo several types of reactions, primarily dehydrochlorination and substitution.

3.2.1. Dehydrochlorination

Treatment with a strong base can lead to the elimination of HCl to form dichloropropenes. The regioselectivity of this reaction would depend on the reaction conditions.

Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: Add a solution of a strong base (e.g., potassium hydroxide (B78521) in ethanol) dropwise to the stirred solution.

-

Heating: Heat the reaction mixture to reflux for a specified period.

-

Monitoring and Work-up: Monitor the reaction by GC. After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent. The product mixture can be analyzed and separated by GC or fractional distillation.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals, corresponding to the two different proton environments.[4]

-

A singlet for the two protons of the -CH₂Cl group.

-

A singlet for the three protons of the -CH₃ group.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals for the three carbon atoms.[4]

-

One signal for the -CH₃ carbon.

-

One signal for the -CH₂Cl carbon.

-

One signal for the quaternary carbon -C(Cl)₂-.

| ¹H NMR | ¹³C NMR |

| Two unsplit singlet signals | Three distinct signals |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak cluster characteristic of a compound containing three chlorine atoms. The fragmentation pattern will be influenced by the loss of chlorine atoms and alkyl fragments.

Expected Fragmentation:

-

Molecular Ion [M]⁺: A cluster of peaks around m/z 146, 148, 150, and 152 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

Loss of Cl: A significant fragment corresponding to [M-Cl]⁺.

-

Further Fragmentation: Subsequent loss of HCl or other fragments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H and C-Cl bonds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (sp³) | Stretching | 2950-3000 |

| C-H | Bending | 1350-1470 |

| C-Cl | Stretching | 600-800 |

Toxicology and Metabolism

Disclaimer: Detailed toxicological and metabolic studies specifically for this compound are scarce. The information provided below is largely based on studies of the closely related and more extensively studied isomer, 1,2,3-trichloropropane, and general principles of chlorinated alkane metabolism. The toxicity and metabolic fate of this compound may differ.

Toxicity (based on 1,2,3-Trichloropropane)

1,2,3-Trichloropropane is classified as "reasonably anticipated to be a human carcinogen".[5] Short-term exposure can cause irritation to the eyes and throat, while long-term exposure has been linked to liver and kidney damage in animal studies.[5]

| Toxicity Data for 1,2,3-Trichloropropane | |

| Oral LD₅₀ (rat) | 150 - 350 mg/kg |

| Carcinogenicity | Likely to be carcinogenic to humans |

Metabolism (Generalized for Chlorinated Alkanes)

The metabolism of chlorinated alkanes generally proceeds through oxidation, reduction, or conjugation pathways.[3]

Experimental Protocol for In Vitro Metabolism Study (General):

-

Incubation: Incubate this compound with liver microsomes (from human or animal models) in the presence of an NADPH-generating system.

-

Extraction: After a set incubation time, stop the reaction and extract the metabolites using a suitable organic solvent.

-

Analysis: Analyze the extracted metabolites using analytical techniques such as GC-MS or LC-MS to identify the structures of the metabolic products.

-

Enzyme Inhibition: Use specific inhibitors of cytochrome P450 enzymes to identify the specific isozymes involved in the metabolism.

Analytical Methods

The determination of this compound in various matrices typically involves chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.

Experimental Protocol (General for Volatile Organics):

-

Sample Preparation: For water samples, use a purge-and-trap system to extract and concentrate the analyte. For solid samples, a headspace or solvent extraction method may be employed.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature.

-

Oven Program: A temperature gradient to ensure good separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

-

Quantification: Use an internal standard method with a deuterated analog if available, or a suitable surrogate standard.

Conclusion

This compound is a chlorinated alkane with a distinct set of physicochemical and spectral properties. While detailed experimental protocols for its synthesis and reactions are not abundant in recent literature, plausible routes can be proposed based on established organic chemistry principles. A significant data gap exists regarding its specific toxicology and metabolism, with much of the available information being for the 1,2,3-isomer. This guide provides a consolidated resource for researchers, drawing from available data and providing context through related compounds. Further research is warranted to fully characterize the biological activities and environmental impact of this compound.

References

- 1. Metabolic fate of chlorinated paraffins: degree of chlorination of [1-14C]-chlorododecanes in relation to degradation and excretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. I. Toxicity of 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of this compound [orgspectroscopyint.blogspot.com]

- 5. This compound (3175-23-3) 1H NMR spectrum [chemicalbook.com]

Molecular formula and weight of 1,2,2-Trichloropropane

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and toxicological information for 1,2,2-trichloropropane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₃H₅Cl₃.[1][2][3][4] It is a colorless liquid with a sweet odor.[2] This compound is primarily used as a solvent and as an intermediate in the synthesis of other chemicals.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl₃ | [1][2][3][4] |

| Molecular Weight | 147.43 g/mol | [1][3][4] |

| CAS Number | 3175-23-3 | [1][3][4] |

| Density | 1.3145 g/cm³ at 20 °C | [4] |

| Boiling Point | 124 - 125.1 °C | [4][5][6] |

| Melting Point | -36.84 °C (estimate) | [4][7] |

| Refractive Index | 1.4609 | [4][7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show two unsplit singlet signals, corresponding to the two different proton environments in the molecule.[5][8]

-

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum will exhibit three distinct peaks, representing the three non-equivalent carbon atoms.[5][8] In an off-resonance-decoupled spectrum, the CCl₂ group would appear as a singlet, the CH₂Cl group as a triplet, and the CH₃ group as a quartet.[5]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for this compound is available and is a key technique for its identification.[1][9]

Infrared (IR) Spectroscopy

Vapor phase IR spectra have been reported for this compound and can be used for structural elucidation.[1][9]

Experimental Protocols

Toxicological and Safety Information

This compound is classified as a hazardous substance.[2] It is considered moderately toxic by ingestion, with a reported oral LD50 in rats of 1230 mg/kg.[4][7] There are concerns that it may have carcinogenic effects.[2] Due to its potential health risks, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling this chemical.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the identification and characterization of this compound.

Caption: A logical workflow for the analysis of this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. iwaponline.com [iwaponline.com]

- 3. 1,1,2-TRICHLOROPROPANE(598-77-6) 1H NMR [m.chemicalbook.com]

- 4. waterboards.ca.gov [waterboards.ca.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of this compound [orgspectroscopyint.blogspot.com]

- 6. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. ysi.com [ysi.com]

- 9. This compound | C3H5Cl3 | CID 18505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2,2-Trichloropropane: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2,2-trichloropropane (C₃H₅Cl₃). Detailed experimental protocols, tabulated spectral data, and a logical workflow for spectroscopic analysis are presented for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to its asymmetric structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct signals, as there are two unique proton environments (-CH₃ and -CH₂Cl). Due to the absence of adjacent, non-equivalent protons, these signals appear as singlets.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.04 | Singlet | 2H | -CH₂Cl |

| 2.23 | Singlet | 3H | -CH₃ |

| Solvent: CCl₄[2] |

¹³C NMR Spectroscopy

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Estimated Chemical Shift (δ) ppm | Carbon Assignment |

| ~90 - 95 | -CCl₂- |

| ~55 - 60 | -CH₂Cl |

| ~30 - 35 | -CH₃ |

| Note: These are estimated values based on empirical data for similar chloroalkanes. |

Experimental Protocol for NMR Spectroscopy

A sample of this compound is prepared for NMR analysis according to the following protocol:

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation : The spectrum is acquired using a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Standard acquisition parameters are used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8-16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse program is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a high-quality spectrum.

-

Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to produce the final spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is dominated by absorptions from C-H and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 3010 | Medium-Strong | C-H Asymmetric & Symmetric Stretching |

| 1450 | Medium | -CH₂- Scissoring (Bending) |

| 1390 | Medium | -CH₃ Umbrella (Bending) |

| 1285 | Medium | -CH₂- Wagging (Bending) |

| 700 - 800 | Strong | C-Cl Stretching |

| Data interpreted from the gas-phase spectrum available in the NIST Chemistry WebBook.[3] |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol is employed:

-

Sample Preparation : A single drop of neat (undiluted) this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are pressed together to create a thin liquid film.

-

Instrumentation : The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Collection : A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

-

Sample Analysis : The prepared salt plates are placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) leads to the formation of a molecular ion and several characteristic fragment ions. The presence of three chlorine atoms results in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 41 | 45 | [C₃H₅]⁺ |

| 61 | 30 | [C₂H₂Cl]⁺ |

| 97 | 100 | [C₃H₄³⁵Cl₂]⁺ (Base Peak) |

| 99 | 65 | [C₃H₄³⁵Cl³⁷Cl]⁺ |

| 111 | 55 | [C₃H₅³⁵Cl₂]⁺ |

| 113 | 35 | [C₃H₅³⁵Cl³⁷Cl]⁺ |

| 146 | <5 | [M]⁺ [C₃H₅³⁵Cl₃]⁺ (Molecular Ion) |

| 148 | <5 | [M+2]⁺ |

| 150 | <2 | [M+4]⁺ |

| Data interpreted from the mass spectrum available in the NIST Chemistry WebBook.[2] |

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography : A 1 µL aliquot of the sample is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 200°C) to ensure separation from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound like this compound follows a logical progression of spectroscopic techniques. Each method provides complementary information that, when combined, allows for an unambiguous identification.

Caption: Workflow for structural elucidation using complementary spectroscopic methods.

References

An In-depth Technical Guide on the Thermochemical Data of 1,2,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,2,2-trichloropropane (CAS No: 3175-23-3). Due to the scarcity of experimentally determined thermochemical data for this specific isomer in publicly accessible literature, this guide also outlines the standard experimental protocols used for the determination of these properties for halogenated hydrocarbons.

Core Thermochemical Data

For the benefit of researchers, the following tables are presented as a template for the key thermochemical properties of interest. It is recommended that users consult specialized databases or conduct experimental measurements to obtain accurate values.

Table 1: Enthalpy of Formation of this compound

| Property | Symbol | State | Value (kJ/mol) | Conditions |

| Standard Enthalpy of Formation | ΔHf° | Liquid | Data not available | 298.15 K, 1 atm |

| Standard Enthalpy of Formation | ΔHf° | Gas | Data not available | 298.15 K, 1 atm |

Table 2: Heat Capacity of this compound

| Property | Symbol | State | Value (J/mol·K) | Conditions |

| Molar Heat Capacity (Constant Pressure) | Cp | Liquid | Data not available | 298.15 K, 1 atm |

| Molar Heat Capacity (Constant Pressure) | Cp | Gas | Data not available | 298.15 K, 1 atm |

Table 3: Entropy of this compound

| Property | Symbol | State | Value (J/mol·K) | Conditions |

| Standard Molar Entropy | S° | Liquid | Data not available | 298.15 K, 1 atm |

| Standard Molar Entropy | S° | Gas | Data not available | 298.15 K, 1 atm |

Table 4: Gibbs Free Energy of Formation of this compound

| Property | Symbol | State | Value (kJ/mol) | Conditions |

| Standard Gibbs Free Energy of Formation | ΔGf° | Liquid | Data not available | 298.15 K, 1 atm |

| Standard Gibbs Free Energy of Formation | ΔGf° | Gas | Data not available | 298.15 K, 1 atm |

Experimental Protocols

The determination of the core thermochemical properties of a volatile chlorinated hydrocarbon like this compound involves precise calorimetric and analytical methods. The following sections detail the typical experimental protocols for these measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an organic compound is commonly determined from its enthalpy of combustion (ΔHc°). For chlorinated compounds, rotating-bomb calorimetry is the preferred method to ensure complete combustion and to handle the corrosive nature of the products.

Experimental Workflow for Rotating-Bomb Calorimetry:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known mass of a combustion aid, such as mineral oil, may be added to promote complete combustion.

-

Bomb Preparation: The encapsulated sample is placed in a platinum crucible within a high-pressure combustion bomb. A small amount of distilled water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to dissolve the acidic combustion products (HCl, Cl2). The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse. The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion process. The rotation of the bomb during the experiment ensures a complete reaction and dissolution of the combustion products.

-

Analysis of Combustion Products: After the combustion, the bomb is depressurized, and the gaseous, liquid, and solid contents are carefully collected and analyzed. The amount of carbon dioxide is typically determined by gravimetric analysis (absorption in a suitable agent). The concentrations of hydrochloric acid and any dissolved chlorine in the bomb solution are determined by titration (e.g., with a standardized silver nitrate (B79036) solution).

-

Calculation of Enthalpy of Combustion: The heat released during the combustion is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the capsule and fuse, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HCl(aq)).

Determination of Heat Capacity

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter (DSC) or a precision adiabatic calorimeter.

Experimental Workflow for Differential Scanning Calorimetry:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Calculation of Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard material (e.g., sapphire) measured under the same conditions.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance at a given temperature is determined from heat capacity measurements from near absolute zero to that temperature, incorporating the entropies of any phase transitions.

Experimental Workflow for Entropy Determination:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of solid this compound is measured from a very low temperature (e.g., 5 K) up to its melting point using an adiabatic calorimeter.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔHfus) at the melting point (Tm) is measured using a DSC or by continuing the adiabatic calorimetry through the melting transition. The entropy of fusion is then calculated as ΔSfus = ΔHfus / Tm.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid is measured from the melting point up to the desired temperature (e.g., 298.15 K) using a DSC or an appropriate liquid-phase calorimeter.

-

Calculation of Standard Molar Entropy: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data with respect to temperature and adding the entropy of fusion. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.[5][6][7][8] The calculation follows the path:

-

Entropy increase from 0 K to the melting point: ∫0Tm (Cp,solid / T) dT

-

Entropy of fusion: ΔHfus / Tm

-

Entropy increase from the melting point to 298.15 K: ∫Tm298.15 (Cp,liquid / T) dT

The sum of these contributions gives the standard molar entropy, S°(298.15 K).

-

Visualizations

The following diagrams illustrate the relationships between key thermochemical concepts and a generalized experimental workflow.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Propane, 1,2,2-trichloro- [webbook.nist.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. Yaws Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals Yaws | PDF [slideshare.net]

- 5. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 6. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isomers of Trichloropropane

This guide provides a comprehensive overview of the structural isomers of trichloropropane (B3392429) (C₃H₅Cl₃), intended for researchers, scientists, and drug development professionals. It covers their structures, physical properties, synthetic methodologies, and analytical characterization.

Introduction to Trichloropropane Isomers

Trichloropropane exists as five structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. The positioning of the three chlorine atoms on the three-carbon propane (B168953) backbone gives rise to these distinct molecules, each with unique physical and chemical properties. The five structural isomers are:

-

1,1,1-Trichloropropane

-

1,1,3-Trichloropropane

-

1,2,2-Trichloropropane

-

1,2,3-Trichloropropane

Of these, 1,1,2-trichloropropane possesses a chiral center, meaning it exists as a pair of enantiomers (non-superimposable mirror images).

Molecular Structures and Nomenclature

The structural formulas and IUPAC names of the five trichloropropane isomers are detailed below.

1,1,1-Trichloropropane

Caption: Structure of 1,1,1-Trichloropropane

1,1,2-Trichloropropane

1,2,2-Trichloropropane: An In-depth Technical Health and Safety Guide

Disclaimer: This document provides a summary of available health and safety information for 1,2,2-trichloropropane. It is intended for researchers, scientists, and drug development professionals. A significant lack of comprehensive toxicological data for this compound exists in publicly available literature. Much of the available data pertains to its isomer, 1,2,3-trichloropropane (B165214), which is provided here for comparative purposes and to highlight the potential hazards of structurally similar compounds. Always consult a comprehensive Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

Executive Summary

This compound (CAS No. 3175-23-3) is a chlorinated hydrocarbon about which there is a notable scarcity of detailed health and safety information. While basic physicochemical properties are known, in-depth toxicological data, including carcinogenicity, reproductive toxicity, and specific target organ effects, are not well-documented in publicly accessible sources. This guide summarizes the available data for this compound and presents a more detailed profile of its well-studied isomer, 1,2,3-trichloropropane, to provide a broader understanding of the potential hazards associated with this class of compounds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The following tables summarize the available data for both this compound and its isomer, 1,2,3-trichloropropane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3175-23-3 |

| Molecular Formula | C3H5Cl3 |

| Molecular Weight | 147.43 g/mol |

| Appearance | Flammable liquid and vapor |

| Boiling Point | 125.1°C at 760 mmHg |

| Melting Point | -36.84°C (estimate) |

| Density | 1.313 g/cm³ |

| Flash Point | 44.1°C |

| Refractive Index | 1.455 |

Table 2: Physicochemical Properties of 1,2,3-Trichloropropane

| Property | Value |

| CAS Number | 96-18-4 |

| Molecular Formula | C3H5Cl3 |

| Molecular Weight | 147.43 g/mol |

| Appearance | Colorless to straw-colored liquid with a chloroform-like odor |

| Boiling Point | 156.8°C |

| Melting Point | -14.7°C |

| Density | 1.389 g/mL at 20°C |

| Vapor Pressure | 3.69 mmHg at 25°C |

| Water Solubility | 1.8 g/L at 25°C |

| Flash Point | 71°C (160°F) |

| Lower Explosive Limit (LEL) | 3.2% |

| Upper Explosive Limit (UEL) | 12.6% |

Toxicological Data

Toxicological data is crucial for assessing the potential health risks associated with chemical exposure. As noted, there is a significant lack of such data for this compound.

This compound

The available toxicological information for this compound is limited. It is described as being moderately toxic by ingestion and a human eye irritant.[1] One study reports an oral LD50 in rats.

Table 3: Acute Toxicity of this compound

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 1230 mg/kg[2] |

No further quantitative data on acute toxicity (e.g., LC50), chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound is readily available in the reviewed literature.

1,2,3-Trichloropropane (for comparison)

In contrast, 1,2,3-trichloropropane has been extensively studied. It is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and is recognized as a human carcinogen by the State of California.[3][4]

Table 4: Acute Toxicity of 1,2,3-Trichloropropane

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 320 mg/kg bw[5] |

| LC50 | Mouse | Inhalation | 555 ppm (2 hours)[6] |

| LCLo | Mouse | Inhalation | 5000 ppm (20 minutes)[6] |

| LCLo | Rat | Inhalation | 1000 ppm (4 hours)[7] |

Carcinogenicity:

-

IARC: Group 2A (Probably carcinogenic to humans)

-

NTP: Reasonably anticipated to be a human carcinogen

-

EPA: Likely to be carcinogenic to humans[3]

-

ACGIH: A3 (Confirmed animal carcinogen with unknown relevance to humans)[3]

Target Organs: Studies in animals have identified the following as target organs for 1,2,3-trichloropropane toxicity:

-

Liver

-

Kidneys

-

Respiratory tract (nasal passages)

-

Forestomach

-

Reproductive system

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV) for this compound. For the well-studied isomer, 1,2,3-trichloropropane, several limits have been established.

Table 5: Occupational Exposure Limits for 1,2,3-Trichloropropane

| Organization | Limit | Value |

| OSHA | PEL (8-hour TWA) | 50 ppm (300 mg/m³) |

| NIOSH | REL (10-hour TWA) | 10 ppm (60 mg/m³) |

| NIOSH | IDLH | 100 ppm |

| ACGIH | TLV (8-hour TWA) | 10 ppm (60 mg/m³) |

Health and Safety Precautions

Given the limited data on this compound, it is prudent to handle it with a high degree of caution, assuming it may have hazards similar to its better-studied isomer.

Hazard Identification and Communication

The Globally Harmonized System (GHS) provides a framework for communicating chemical hazards. While a comprehensive GHS classification for this compound is not consistently available, based on the available information, it should be treated as a flammable liquid that is irritating to the skin, eyes, and respiratory system.

Caption: General Hazard Communication Workflow for this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Handling and Storage

-

Handle in a well-ventilated area, away from ignition sources.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated location.

-

Keep away from oxidizing agents and strong bases.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Hazards from Combustion: May produce toxic fumes of hydrogen chloride and other chlorinated compounds.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, a general workflow for assessing the toxicity of a chemical compound is provided below. This can serve as a template for designing studies should further investigation of this compound be undertaken.

Caption: A Generalized Workflow for Chemical Toxicity Assessment.

Environmental Fate and Effects

There is limited information on the environmental fate and effects of this compound. For 1,2,3-trichloropropane, it is known to be persistent in groundwater and does not readily adsorb to soil, leading to a potential for groundwater contamination.[3] Given the structural similarity, it is reasonable to assume that this compound may also be persistent in the environment and pose a risk to aquatic ecosystems.

Conclusion and Data Gaps

This technical guide has compiled the available health and safety information for this compound. It is evident that there are significant data gaps, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive effects. Researchers and professionals working with this compound should exercise extreme caution and operate under the assumption that it may possess significant hazards, similar to its well-characterized isomer, 1,2,3-trichloropropane. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Unraveling the History of a Lesser-Known Chlorinated Propane: A Technical Guide to 1,2,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trichloropropane is a halogenated hydrocarbon that, despite its simple structure, occupies a space of relative obscurity in the scientific literature, especially when compared to its more extensively studied isomer, 1,2,3-trichloropropane. This technical guide provides a comprehensive overview of the historical context of this compound research, consolidating the sparse yet significant data available. The focus is on its origins as a chemical byproduct, its physicochemical properties, and the limited understanding of its toxicological and environmental profile. This document aims to serve as a foundational resource for researchers encountering this compound, whether in environmental analysis, toxicology, or as a reference in synthetic chemistry.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes key physical and chemical properties compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Cl₃ | PubChem[1] |

| Molecular Weight | 147.43 g/mol | PubChem[1] |

| CAS Registry Number | 3175-23-3 | PubChem[1] |

| Appearance | Colorless liquid | CymitQuimica[2] |

| Odor | Sweet odor | CymitQuimica[2] |

| Boiling Point | 122.0 °C | Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity[3] |

| Synonyms | Propane (B168953), 1,2,2-trichloro- | PubChem[1] |

Historical Context and Production

The history of this compound is intrinsically linked to the production of chlorinated propane soil fumigants. It is not typically produced intentionally as a primary product but rather emerges as a byproduct or impurity.

Byproduct in Soil Fumigant Manufacturing

The most significant historical context for this compound is its formation during the synthesis of 1,3-dichloropropene, a primary component of nematicidal soil fumigants.[1][4] Formulations such as D-D mix, widely used in agriculture from the 1940s until the early 1980s, contained a mixture of chlorinated propanes and propenes, including this compound as an impurity.[5] The high-temperature chlorination of propylene (B89431) to produce allyl chloride is a key industrial process that also generates a variety of chlorinated byproducts, including isomers of trichloropropane.[6]

The presence of this compound in these fumigant mixtures has led to its detection in environmental samples, particularly in groundwater in agricultural areas.[1][7] The ratio of 1,2-dichloropropane (B32752) to this compound in groundwater has been utilized as a tool to trace the origin and age of fumigant contamination, as the composition of these formulations changed over time.[7]

Toxicological Profile

There is a significant lack of specific toxicological data for this compound. Most toxicological assessments of trichloropropanes have focused on the 1,2,3-isomer, which is a known carcinogen. The health effects of this compound have not been extensively studied.

A search of available literature reveals a scarcity of dedicated studies on the acute, chronic, carcinogenic, or mutagenic effects of this compound. While some older documents from agencies like the EPA list it among other chlorinated propanes, they often refer to the health effects of the group or the more well-known isomers.[8] One source notes an oral LD50 in rats of 5600 mg/kg for a mixture containing this compound, but this is not specific to the pure compound.[9]

Given the lack of data, a precautionary approach is warranted when handling this compound, assuming potential for toxicity similar to other chlorinated hydrocarbons until more specific data becomes available.

Environmental Fate and Detection

The primary route of environmental release of this compound has been through the agricultural application of soil fumigants.[1] Due to its chemical properties, it has the potential to leach into groundwater, where it can persist.

Environmental Persistence and Transport

As a chlorinated alkane, this compound is expected to be relatively resistant to biodegradation. Its presence in groundwater long after the discontinuation of fumigants like D-D mix suggests a significant environmental persistence.[1][7]

Analytical Methods

The detection of this compound in environmental samples is typically accomplished using standard methods for volatile organic compounds (VOCs). Historical and current analytical protocols generally involve:

-

Sample Collection: Standard procedures for collecting water or soil samples to prevent loss of volatile components.

-

Extraction/Concentration: Purge-and-trap or solid-phase microextraction (SPME) techniques to isolate and concentrate the VOCs from the sample matrix.

-

Analysis: Gas chromatography (GC) coupled with a mass spectrometer (MS) is the most common analytical technique. The GC separates the individual compounds in the mixture, and the MS provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.

While specific methods dedicated solely to this compound are not common, it is included in the analyte lists of broader VOC monitoring programs, such as those conducted by the U.S. Geological Survey for assessing groundwater quality.[10]

Conclusion and Future Directions

The historical record of this compound is that of a chemical shadow, present primarily as an impurity in industrial chemical production. While its physicochemical properties are documented to some extent, there is a stark deficit of research into its toxicological effects and a detailed understanding of its environmental behavior. For researchers in environmental science, the presence of this compound can serve as a historical marker for the use of certain agricultural fumigants. For toxicologists and drug development professionals, the lack of data on this compound highlights a gap in our understanding of the structure-activity relationships of chlorinated propanes.

Future research should be directed towards:

-

Toxicological Evaluation: Conducting comprehensive studies to determine the acute and chronic toxicity, carcinogenicity, and mutagenicity of this compound.

-

Environmental Degradation Studies: Investigating the biotic and abiotic degradation pathways of this compound to better predict its long-term environmental fate.

-

Historical Production Analysis: A more in-depth analysis of historical chemical production processes to better quantify the amounts of this compound that may have been introduced into the environment.

This guide serves as a starting point for understanding this lesser-known compound, emphasizing the need for further investigation to fill the existing knowledge gaps.

References

- 1. sb.uta.cl [sb.uta.cl]

- 2. CAS 3175-23-3: this compound | CymitQuimica [cymitquimica.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. enviro.wiki [enviro.wiki]

- 5. aquilogic.com [aquilogic.com]

- 6. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. data.huaxuejia.cn [data.huaxuejia.cn]

- 10. pubs.usgs.gov [pubs.usgs.gov]

1,2,2-Trichloropropane: A Technical Overview of a Lesser-Known Isomer

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical and physical properties of 1,2,2-trichloropropane. However, a comprehensive review of publicly available scientific literature and industrial documentation reveals a significant lack of specific, well-documented industrial applications for this particular isomer. The vast majority of published data, including industrial uses, synthesis protocols, and toxicological studies, pertains to its more common isomer, 1,2,3-trichloropropane (B165214).

Introduction to this compound

This compound (CAS No. 3175-23-3) is a chlorinated hydrocarbon and one of the five constitutional isomers of trichloropropane. It is a colorless liquid with a sweet odor.[1] While it is listed on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory as an active commercial chemical, further information suggests it is not approved for use as a chemical in its own right but may be used as a component in products covered by a group standard.[2] This indicates that this compound is not a primary industrial chemical with dedicated applications, which explains the scarcity of detailed information regarding its industrial use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and provides a foundational understanding of the compound's characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Cl₃ | [1][2][3][4] |

| Molecular Weight | 147.43 g/mol | [2][3][4] |

| CAS Number | 3175-23-3 | [2][3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Sweet | [1] |

| Boiling Point | 124.05 °C | [3][4] |

| Melting Point | -36.84 °C (estimate) | [3][4] |

| Density | 1.3180 g/cm³ | [3] |

| Refractive Index | 1.4609 | [3][4] |

Potential Industrial Relevance and Comparison with 1,2,3-Trichloropropane

While specific industrial applications for this compound are not documented, its isomer, 1,2,3-trichloropropane, has a history of use as an industrial solvent, a cleaning and degreasing agent, and a chemical intermediate in the production of polymers and other chemicals.[5][6][7][8][9] It is plausible that this compound could exhibit similar solvent properties due to its chlorinated nature, but it has not been adopted for such uses, likely due to a combination of factors including synthesis challenges, lower performance compared to its isomers, or unfavorable toxicological properties.

The primary relevance of this compound in an industrial context may be as an impurity in the production of other chlorinated propanes.

Synthesis and Reactivity

The reactivity of this compound is expected to be characteristic of chlorinated alkanes. It is relatively stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[3]

Toxicology and Safety

This compound is classified as a hazardous substance.[1] It is moderately toxic by ingestion, with a reported oral LD50 in rats of 1230 mg/kg.[3][4] It is also a human eye irritant and is suspected to have carcinogenic potential.[1][3] Due to its hazardous nature, appropriate personal protective equipment and engineering controls should be used when handling this compound.

Visualization of Trichloropropane Isomers

To provide a structural context, the following diagram illustrates the five constitutional isomers of trichloropropane, including this compound.

Caption: The five constitutional isomers of trichloropropane.

Conclusion

References

- 1. CAS 3175-23-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H5Cl3 | CID 18505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3175-23-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]